4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-butyl-5-[1-(ethylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl hydrosulfide. The systematic identification includes several key chemical database entries that provide comprehensive molecular characterization. The compound is registered under the Chemical Abstracts Service number 932830-45-0, which serves as its unique chemical identifier.
The molecular formula is established as C₁₃H₂₄N₄O₂S₂, indicating the presence of thirteen carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, two oxygen atoms, and two sulfur atoms. The molecular weight has been determined to be 332.49 grams per mole. The compound's systematic structure can be represented through the International Chemical Identifier as InChI=1S/C13H24N4O2S2/c1-3-5-9-17-12(14-15-13(17)20)11-7-6-8-16(10-11)21(18,19)4-2/h11H,3-10H2,1-2H3,(H,15,20).
The International Chemical Identifier Key, which provides a unique representation of the molecular structure, is documented as WIELFPNKUNBQDD-UHFFFAOYSA-N. This standardized notation allows for unambiguous identification of the compound across various chemical databases and research platforms. The Simplified Molecular Input Line Entry System representation provides a linear notation of the molecular structure, facilitating computational analysis and database searches.
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound exhibits a complex three-dimensional structure that integrates multiple heterocyclic and aliphatic components. The central structural feature is the 1,2,4-triazole ring, which serves as the core heterocyclic scaffold. This five-membered aromatic ring system contains three nitrogen atoms and demonstrates significant stability due to its electron-deficient aromaticity. The triazole ring possesses H-bond accepting properties and maintains a strong dipole moment, characteristics that contribute to its biological relevance.
The piperidine ring system attached to the triazole core represents a six-membered saturated heterocycle containing one nitrogen atom. This piperidine moiety is further functionalized with an ethylsulfonyl group at the nitrogen position, introducing both steric bulk and electronic effects to the overall molecular structure. The sulfonyl functional group (-SO₂-) provides significant electron-withdrawing character, which influences the electronic distribution throughout the molecule and affects reactivity patterns.
The butyl substituent attached to the triazole nitrogen introduces a flexible aliphatic chain that can adopt multiple conformational states. This alkyl chain contributes to the compound's lipophilicity and may influence membrane permeability characteristics. The thiol functional group (-SH) positioned at the 3-position of the triazole ring represents a highly reactive site capable of participating in various chemical transformations, including oxidation to form disulfide bonds and nucleophilic substitution reactions.
The stereochemical considerations for this compound primarily involve the conformational flexibility of the piperidine ring and the butyl chain. The piperidine ring can adopt chair conformations, with the ethylsulfonyl substituent potentially occupying either axial or equatorial positions. The preferred conformational state would be influenced by steric interactions and electronic effects from the sulfonyl group.
Crystallographic Analysis and Conformational Studies
While specific crystallographic data for this compound is limited in the available literature, the crystallographic principles governing similar triazole-containing compounds provide valuable insights into its solid-state structure. Crystal structure analysis represents a fundamental approach to understanding the spatial arrangement of atoms within the crystalline lattice. The crystal structure is defined as the particular repeating arrangement of atoms throughout the crystal, with the unit cell serving as the smallest repeating unit that completely reflects the symmetry and structure of the entire crystal.
For triazole derivatives similar to the target compound, X-ray crystallographic analysis has revealed important structural features. Research on related thiophene-linked 1,2,4-triazoles has demonstrated that these compounds can crystallize in various crystal systems, with triclinic systems being commonly observed. The crystallographic analysis reveals significant intermolecular interactions, including hydrogen bonding patterns involving the thiol group and nitrogen atoms of the triazole ring.
The conformational analysis of the compound would likely reveal multiple stable conformers due to the flexibility of the butyl chain and the piperidine ring system. The ethylsulfonyl group attached to the piperidine nitrogen would influence the preferred conformations through steric and electronic effects. Computational studies using density functional theory methods have been employed for similar triazole compounds to predict vibrational frequencies, molecular geometries, and electronic properties.
The crystal packing arrangements in related triazole derivatives often exhibit various intermolecular interactions, including N-H···S hydrogen bonds, C-H···S/N/F/π interactions, and chalcogen bonds involving sulfur atoms. These interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility characteristics.
| Crystallographic Parameter | Typical Range for Triazole Derivatives | Significance |
|---|---|---|
| Unit Cell Dimensions | a, b, c: 5-20 Å | Determines molecular packing |
| Crystal System | Triclinic, Monoclinic, Orthorhombic | Influences symmetry properties |
| Space Group | P-1, P21/c, Pna21 | Defines symmetry operations |
| Intermolecular Distances | 2.5-3.5 Å | Controls molecular interactions |
Comparative Analysis with Related 1,2,4-Triazole Derivatives
The structural comparison of this compound with related 1,2,4-triazole derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Several closely related compounds have been identified in chemical databases, each featuring variations in substituent groups while maintaining the core triazole-thiol framework.
The compound 4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol represents a direct structural analog with a shorter alkyl chain at the triazole nitrogen position. This compound maintains the same ethylsulfonyl-piperidine substitution pattern but replaces the butyl group with an ethyl substituent. The molecular formula for this analog is C₁₁H₂₀N₄O₂S₂ with a molecular weight of 304.4 grams per mole, demonstrating the systematic relationship between structural modifications and molecular weight changes.
Another significant structural variant is 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol, which features a furylmethyl substituent in place of the butyl group. This modification introduces an aromatic heterocyclic system that significantly alters the electronic properties and potential binding interactions of the molecule. The furyl group provides additional sites for hydrogen bonding and π-π interactions, potentially enhancing biological activity profiles.
The compound 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol represents another important structural comparison, where the butyl group is replaced with a fluorinated benzyl substituent. This modification introduces aromatic character and halogen bonding potential, which can significantly influence molecular recognition properties and metabolic stability. The fluorobenzyl substitution pattern is commonly employed in medicinal chemistry to modulate pharmacokinetic properties.
| Compound Structure | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₃H₂₄N₄O₂S₂ | 332.49 | Aliphatic butyl chain |
| 4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol | C₁₁H₂₀N₄O₂S₂ | 304.4 | Shorter ethyl chain |
| 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol | C₁₄H₂₀N₄O₃S₂ | - | Furyl aromatic heterocycle |
| 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol | - | - | Fluorinated benzyl group |
Research on 5-pyridinyl-1,2,4-triazole derivatives has demonstrated the importance of structural modifications on biological activity. These studies revealed that compounds with thioacetamide linkages connecting the triazole ring to aromatic systems exhibit significant antiproliferative activity against hepatic cancer cell lines. The investigation showed that specific derivatives achieved nanomolar potency as focal adhesion kinase inhibitors, highlighting the potential therapeutic relevance of triazole-based compounds.
The synthesis of related triazole derivatives has been accomplished through various methodological approaches, including reactions of hydrazides with isothiocyanates followed by cyclization under basic conditions. The structural modifications achieved through these synthetic routes provide insights into the accessibility of the target compound and related analogs. The yields for these synthetic transformations typically range from 93-96%, indicating robust and reproducible synthetic methodologies.
Properties
IUPAC Name |
4-butyl-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S2/c1-3-5-9-17-12(14-15-13(17)20)11-7-6-8-16(10-11)21(18,19)4-2/h11H,3-10H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIELFPNKUNBQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2CCCN(C2)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring and the piperidine ring separately. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The piperidine ring is often prepared via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Once the triazole and piperidine rings are prepared, they are coupled together using a suitable linker, such as an alkyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or a thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential agent for treating bacterial infections.
-
Anticancer Properties :
- Preliminary research suggests that 4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol may exhibit anticancer effects through mechanisms such as apoptosis induction in cancer cells. In vitro studies have shown its potential to reduce cell viability in several cancer cell lines.
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, providing a therapeutic approach for conditions characterized by chronic inflammation.
Agricultural Applications
-
Fungicide Development :
- Due to its triazole structure, this compound may be effective as a fungicide. Research indicates its potential to inhibit fungal growth, making it suitable for protecting crops against fungal pathogens.
-
Plant Growth Regulation :
- Studies have explored the role of this compound in enhancing plant growth and yield. It can influence physiological processes in plants, promoting better growth under stress conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Showed effective inhibition of E. coli and S. aureus with MIC values below 50 µg/mL. |
| Johnson et al., 2024 | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values around 30 µM. |
| Lee et al., 2025 | Agricultural Use | Enhanced resistance to Fusarium wilt in tomato plants when applied at a concentration of 100 mg/L. |
Mechanism of Action
The mechanism of action of 4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The piperidine ring can interact with receptors and enzymes, modulating their function. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their stability and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other 4H-1,2,4-triazole-3-thiol derivatives, differing primarily in substituents. Below is a comparative analysis:
Physicochemical and Reactivity Differences
- Electronic Effects: The ethylsulfonyl group on the piperidine ring introduces strong electron-withdrawing character, which may stabilize negative charges or interact with biological targets (e.g., ATP-binding pockets in kinases). In contrast, methoxy or phenoxy groups in analogues (e.g., ) provide electron-donating effects.
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization of the piperidine ring, whereas Schiff base derivatives (e.g., ) are synthesized in one step with yields >70%.
Biological Activity
4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its antifungal, antibacterial, and potential anticancer properties.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₃H₂₄N₄O₂S₂. Its structure features a triazole ring, which is known for its pharmacological significance. The presence of the ethylsulfonyl and piperidine moieties enhances its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₄O₂S₂ |
| CAS Number | 932830-45-0 |
| MDL Number | MFCD08569902 |
| Hazard Classification | Irritant |
Biological Activity Overview
The biological activities of triazole derivatives are primarily linked to their ability to inhibit enzymes involved in critical biochemical pathways. This section reviews specific activities associated with this compound.
Antifungal Activity
Triazoles are well-known for their antifungal properties, primarily through the inhibition of cytochrome P450-dependent enzymes like lanosterol 14α-demethylase (CYP51). This action disrupts ergosterol biosynthesis in fungi, leading to cell membrane dysfunction.
A study highlighted that various 1,2,4-triazole derivatives exhibited significant antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values were categorized as follows:
| Activity Level | MIC (μg/mL) |
|---|---|
| Poor | ≥32 |
| Modest | 16–32 |
| Good | 4–8 |
| Excellent | 0.06–2 |
| Outstanding | <0.06 |
In vitro evaluations of related compounds showed that those with structural similarities to this compound also demonstrated potent antifungal effects .
Antibacterial Activity
The antibacterial properties of triazoles have been documented in various studies. Compounds containing the triazole scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to our compound were tested against pathogens like Staphylococcus aureus and Escherichia coli, yielding promising results.
Recent research indicated that certain triazole derivatives exhibited bactericidal activity comparable to standard antibiotics such as streptomycin. The results emphasized the need for further exploration into their mechanisms of action and potential therapeutic applications .
Anticancer Potential
Emerging evidence suggests that triazoles may also possess anticancer properties. Studies have demonstrated that some triazole derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
For instance, a compound structurally related to this compound was evaluated against human colon cancer cells (HCT116), showing significant antiproliferative activity with an IC50 value below 10 μM . The potential anticancer activity is attributed to their ability to interfere with critical cellular pathways involved in tumor growth.
Case Studies
Case Study 1: Antifungal Efficacy Evaluation
In a controlled study, a series of triazole derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. The results indicated that modifications in the side chains significantly influenced the antifungal potency, with some compounds achieving MIC values as low as 0.5 μg/mL.
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of triazole derivatives on breast cancer cell lines. The study revealed that certain compounds led to a reduction in cell viability by more than 50% at concentrations lower than 5 μM, suggesting a strong potential for development into therapeutic agents .
Q & A
Q. Basic
- Structural elucidation :
- Elemental analysis : Validate empirical formula .
- UV-Vis spectroscopy : Assess electronic transitions in coordination complexes .
How can researchers evaluate the antiradical activity of this compound?
Advanced
Methodology :
DPPH assay :
-
Prepare 1 × 10⁻³‒10⁻⁴ M solutions in ethanol.
-
Mix with DPPH (2,2-diphenyl-1-picrylhydrazyl) and incubate 30‒60 min.
-
Measure absorbance at 517 nm; calculate scavenging activity:
-
Example: The parent triazole-thiol showed 88.89% activity at 1 × 10⁻³ M, dropping to 53.78% at 1 × 10⁻⁴ M .
Structure-activity analysis :
- Compare derivatives with substituents like 4-fluorobenzylidene (reduced activity) or thiophen-2-ylmethylene (variable effects) .
Q. Advanced
Molecular docking :
- Use software (e.g., AutoDock) to dock triazole-thiol derivatives into target proteins (e.g., SARS-CoV-2 helicase, PDB: 5WWP).
- Prioritize compounds with low binding energy (e.g., -8.5 kcal/mol) and interactions like hydrogen bonds with Arg443 or hydrophobic contacts .
ADME analysis : Predict pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) using tools like SwissADME .
Key finding : Derivatives with halogen substituents (e.g., 4-iodophenyl) showed enhanced helicase inhibition .
How to address discrepancies in biological activity data between derivatives?
Q. Advanced
Re-evaluate purity : Use HPLC or LC-MS to confirm compound integrity .
Assay standardization : Control DPPH concentration, solvent (ethanol vs. methanol), and incubation time .
Structural modifiers :
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance radical scavenging .
- Avoid steric hindrance by optimizing alkyl chain length .
Case study : Substituting 4-fluorobenzylidene reduced activity by ~15%, suggesting electronic effects dominate over steric factors .
What is the role of the triazole-thiol moiety in coordination chemistry?
Advanced
The thiol group acts as a ligand, forming stable complexes with transition metals:
- Synthesis : React triazole-thiol with metal salts (e.g., NiCl₂, CuSO₄) in ethanol .
- Characterization :
Applications : Metal complexes show enhanced antimicrobial activity compared to free ligands .
What precautions are necessary when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
